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Compound of Interest

Compound Name: 3-Fluoro-5-iodoaniline

Cat. No.: B1302147 Get Quote

A detailed examination of the crystal structures of 3-fluoro-N-[2-

(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide provides

valuable insights into the subtle yet significant influence of halogen substitution on molecular

conformation and intermolecular interactions. This guide offers a comparative analysis of their

crystallographic data, intended for researchers, scientists, and drug development professionals

engaged in the study of halogenated organic molecules.

The strategic incorporation of halogen atoms, particularly fluorine and iodine, is a cornerstone

of modern drug design, influencing key physicochemical properties such as lipophilicity,

metabolic stability, and binding affinity. Understanding the precise three-dimensional

arrangement of these molecules in the solid state is paramount for rational drug design and

development. While the crystal structure of 3-fluoro-5-iodoaniline derivatives is of

considerable interest, publicly available data is scarce. However, a comprehensive analysis of

the closely related structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Compound I)

and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide (Compound II) offers a robust framework for

understanding the structural implications of fluorine and iodine substitution.[1][2]

Comparative Crystallographic Data
The crystallographic data for compounds I and II reveals significant differences in their solid-

state packing and molecular conformation, primarily driven by the distinct nature of the halogen
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substituent at the 3-position of the benzamide ring.[2] Both compounds crystallize in the

monoclinic space group P2₁/c.[1]

Parameter
3-fluoro-N-[2-
(trifluoromethyl)phenyl]be
nzamide (I)

3-iodo-N-[2-
(trifluoromethyl)phenyl]be
nzamide (II)

Chemical Formula C₁₄H₉F₄NO C₁₄H₉F₃INO

Formula Weight 283.22 375.11

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 8.0258 (2) 8.3536 (4)

b (Å) 39.7598 (12) 7.8991 (4)

c (Å) 7.9941 (3) 19.3409 (9)

β (°) 115.158 (3) 97.432 (4)

Volume (Å³) 2305.00 (13) 1266.34 (11)

Z 8 4

Table 1: Crystal data and

structure refinement for

Compounds I and II.[1]

A notable distinction is that the asymmetric unit of Compound I contains two independent

molecules (A and B), whereas Compound II has one.[2] This difference in packing is reflected

in the dihedral angles between the two benzene rings. In Compound I, these angles are 43.94

(8)° for molecule A and 55.66 (7)° for molecule B.[2] In contrast, Compound II exhibits a much

smaller dihedral angle of 12.5 (2)°.[2] This near co-planarity in the iodo-derivative is a

significant conformational distinction.

Key Intermolecular Interactions
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The supramolecular assembly of these structures is governed by a combination of hydrogen

bonding and halogen-specific interactions.

In both compounds, molecules are linked into chains by N—H⋯O hydrogen bonds.[2]

However, the subsequent packing of these chains differs significantly. In the crystal of

Compound I, these chains are linked by C—H⋯O hydrogen bonds, forming layers.[2] In

contrast, the chains in Compound II are linked via short I⋯I halogen bonds (3.7797 (5) Å),

forming ribbons.[2] This highlights the role of the larger, more polarizable iodine atom in

directing the crystal packing through halogen bonding, an interaction not observed with the

smaller, more electronegative fluorine atom.
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Intermolecular Interactions Comparison

Compound I (3-Fluoro) Compound II (3-Iodo)

N-H...O Hydrogen Bonds

Forms Chains

C-H...O Hydrogen Bonds

Forms Layers

N-H...O Hydrogen Bonds

Forms Chains

I...I Halogen Bonds

Forms Ribbons
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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